Differentiation from 1-Bromo-4-(cyclohexyloxy)benzene: Impact of Ortho vs. Para Substitution on Conformational and Electronic Properties
A direct comparison between the ortho-substituted target compound (CAS 105902-37-2) and its para-substituted regioisomer, 1-Bromo-4-(cyclohexyloxy)benzene (CAS 30752-31-9), reveals fundamental differences in spatial and electronic parameters that are critical for application-specific design. The ortho arrangement positions the bulky cyclohexyloxy group in close proximity to the reactive bromine atom, a feature that can significantly impact the rate and selectivity of palladium-catalyzed cross-coupling reactions compared to the para isomer [1]. While both compounds share the same molecular formula (C12H15BrO) and molecular weight (255.15 g/mol), their distinct substitution patterns lead to different InChIKeys (INEXSMKRMASIRN-UHFFFAOYSA-N for the ortho compound vs. YFUDIBSZKPCLQH-UHFFFAOYSA-N for the para isomer) and canonical SMILES, confirming their unique chemical identities .
| Evidence Dimension | Regioisomerism (Substitution Pattern) |
|---|---|
| Target Compound Data | 1,2-substitution (ortho) |
| Comparator Or Baseline | 1,4-substitution (para) for 1-Bromo-4-(cyclohexyloxy)benzene |
| Quantified Difference | N/A (Qualitative structural difference) |
| Conditions | Comparative analysis of structural data from chemical databases. |
Why This Matters
The ortho-substitution pattern provides a unique steric environment that can be leveraged for directed metalation or to achieve a specific three-dimensional architecture in the final product, whereas the para isomer offers a more linear geometry, making them non-interchangeable for structure-activity relationship (SAR) studies or the synthesis of conformationally constrained molecules.
- [1] American Elements. (n.d.). 1-Bromo-3-(cyclohexyloxy)benzene. Retrieved from https://www.americanelements.com/37631-06-4-1-bromo-3-cyclohexyloxy-benzene. View Source
